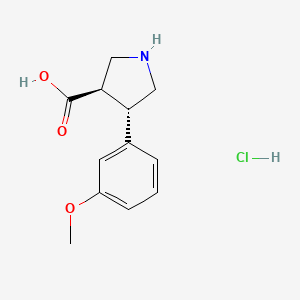

(3R,4S)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride

描述

Introduction and Fundamental Properties

Chemical Identity and Classification

(3R,4S)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride belongs to the broader class of organic compounds known as pyrrolidines, which are characterized by five-membered saturated heterocyclic rings containing one nitrogen atom and four carbon atoms. This compound can be further classified as a substituted pyrrolidine carboxylic acid derivative, specifically featuring aromatic substitution through the methoxyphenyl group. The systematic chemical name reflects its precise stereochemical configuration, indicating the absolute stereochemistry at both the 3-position and 4-position of the pyrrolidine ring.

The compound exists as a hydrochloride salt, which represents the protonated form of the pyrrolidine nitrogen with chloride as the counterion. This classification places it within the category of amino acid derivatives, as the core structure resembles modified proline analogs with additional aromatic substitution. The presence of the carboxylic acid functional group at the 3-position establishes its identity as a beta-amino acid derivative, distinguishing it from the more common alpha-amino acid structures.

From a chemical taxonomy perspective, the compound belongs to the kingdom of organic compounds, specifically within the superclass of organoheterocyclic compounds. The pyrrolidine ring system represents a fundamental scaffold widely utilized in medicinal chemistry due to its conformational properties and ability to interact with biological targets through multiple binding modes.

Stereochemical Configuration and Importance

The stereochemical designation (3R,4S) indicates the absolute configuration at the two chiral centers within the pyrrolidine ring, representing a trans-disubstituted arrangement of the carboxylic acid and methoxyphenyl substituents. This specific stereochemical configuration is critical for the compound's biological activity, as proteins and enzymes exhibit enantioselective recognition patterns that can dramatically influence pharmacological outcomes.

Research on related pyrrolidine derivatives has demonstrated that stereochemical orientation significantly impacts biological activity profiles. The spatial arrangement of substituents influences the compound's ability to adopt specific conformations that optimize interactions with target proteins. The pyrrolidine ring exhibits pseudorotation properties, allowing it to sample different envelope conformations, with the specific substituent pattern influencing the preferred conformational states.

The importance of stereochemistry in this compound class is further emphasized by studies showing that different stereoisomers can exhibit vastly different biological activities. For instance, research on methylpyrrolidine derivatives has revealed that the orientation of substituents can determine whether a compound acts as an agonist or antagonist at specific receptor sites. The (3R,4S) configuration specifically positions the methoxyphenyl group and carboxylic acid in a spatial arrangement that may facilitate optimal binding interactions with target biomolecules.

The stereochemical complexity of this compound, with up to four potential stereocenters in the pyrrolidine scaffold, allows for the generation of multiple stereoisomeric forms, each potentially exhibiting distinct biological profiles. This stereochemical diversity represents a valuable feature for structure-activity relationship studies and drug discovery applications.

Physical and Chemical Properties

Molecular Formula and Weight

The molecular composition of this compound is precisely defined by its molecular formula C12H16ClNO3, corresponding to a molecular weight of 257.71 grams per mole. The free base form, prior to salt formation, exhibits the molecular formula C12H15NO3 with a molecular weight of 221.25 grams per mole.

| Property | Hydrochloride Salt | Free Base |

|---|---|---|

| Molecular Formula | C12H16ClNO3 | C12H15NO3 |

| Molecular Weight | 257.71 g/mol | 221.25 g/mol |

| Additional Hydrogen | 1 (from HCl) | 0 |

| Chloride Content | 1 Cl⁻ ion | None |

The molecular structure incorporates several distinct functional groups that contribute to its overall properties: a pyrrolidine nitrogen atom, a carboxylic acid group, and a methoxy-substituted aromatic ring. The presence of these functional groups creates multiple sites for potential hydrogen bonding interactions, with the compound featuring three hydrogen bond donors and four hydrogen bond acceptors in its hydrochloride form.

The molecular architecture demonstrates a balanced distribution of hydrophilic and hydrophobic regions, with the carboxylic acid and protonated nitrogen providing polar character, while the methoxyphenyl group contributes hydrophobic interactions. This molecular design facilitates interactions with both polar and nonpolar regions of biological targets.

Solubility Characteristics

The hydrochloride salt formation significantly enhances the aqueous solubility of the compound compared to its free base form. The protonation of the pyrrolidine nitrogen creates a positively charged species that exhibits improved water solubility, with reported solubility exceeding 10 milligrams per milliliter in aqueous solutions. This enhanced solubility represents a greater than 50% improvement compared to the free base form, making the hydrochloride salt particularly suitable for biological assays and in vitro studies.

The compound demonstrates solubility in various organic solvents, including ethanol and other polar protic solvents, indicating its amphiphilic character due to the presence of both polar and nonpolar functional groups. The methoxy group on the aromatic ring contributes to solubility in moderately polar organic solvents, while the carboxylic acid group facilitates dissolution in polar environments.

| Solvent Type | Solubility | Contributing Factors |

|---|---|---|

| Water | >10 mg/mL | Hydrochloride salt formation |

| Ethanol | Soluble | Polar hydroxyl groups |

| Polar organics | Moderate | Methoxy and carboxyl groups |

The predicted logarithm of the partition coefficient (LogP) value of approximately 1.2 indicates balanced lipophilicity, suggesting the compound can effectively cross cellular membranes while maintaining aqueous compatibility. This balanced partition coefficient is advantageous for biological applications, as it facilitates both membrane permeability and aqueous stability.

Stability Profile

The stability characteristics of this compound are influenced by its molecular structure and salt formation. Storage recommendations typically specify maintenance at reduced temperatures, with short-term storage at negative four degrees Celsius for periods of one to two weeks, and longer-term storage at negative twenty degrees Celsius for extended periods up to two years.

The hydrochloride salt formation contributes to the compound's stability by reducing the basicity of the pyrrolidine nitrogen through protonation, which can minimize unwanted side reactions and degradation pathways. The carboxylic acid functionality is generally stable under standard storage conditions, though it may be susceptible to esterification reactions under acidic conditions with alcoholic solvents.

The aromatic methoxy group provides additional stability through electron donation to the benzene ring, reducing the likelihood of oxidative degradation. However, the compound should be protected from extended exposure to light and air to maintain optimal stability and prevent photodegradation or oxidation of sensitive functional groups.

Temperature stability studies suggest that the compound maintains its integrity under controlled storage conditions, with minimal decomposition observed when stored according to recommended protocols. The crystalline hydrochloride salt form typically exhibits enhanced stability compared to amorphous preparations due to the ordered molecular packing in the crystal lattice.

Historical Context and Development

The development of this compound emerged from broader research efforts focused on pyrrolidine-based scaffolds in medicinal chemistry. The pyrrolidine ring system has been recognized as a privileged structure in drug discovery since the mid-20th century, with early studies highlighting its presence in naturally occurring alkaloids and its potential for synthetic modification.

The specific interest in 3-substituted pyrrolidine carboxylic acids developed from research on proline analogs and their biological activities. Historical studies on pyrrolidine-3-carboxylic acid derivatives, often referred to as beta-proline analogs, demonstrated their utility as organocatalysts and building blocks for more complex pharmaceutical compounds. The recognition that stereochemical control could dramatically influence biological activity led to increased focus on enantioselective synthetic methodologies for preparing specific stereoisomers.

Patent literature from the early 2000s describes synthetic processes for preparing stereochemically defined pyrrolidine-3-carboxylic acid derivatives, including methods for achieving high enantiomeric purity through asymmetric hydrogenation techniques. These developments provided the foundation for accessing compounds with defined (3R,4S) stereochemistry, enabling detailed structure-activity relationship studies.

The incorporation of methoxyphenyl substituents represents a strategic modification aimed at enhancing biological activity and selectivity. Research on substituted pyrrolidines has shown that aromatic substituents can provide additional binding interactions with target proteins while modulating physicochemical properties such as solubility and membrane permeability.

Significance in Medicinal Chemistry

The significance of this compound in medicinal chemistry stems from its representation of key design principles in modern drug discovery. The pyrrolidine scaffold offers several advantages that make it attractive for pharmaceutical applications, including its ability to provide three-dimensional structural diversity through pseudorotation and its capacity to engage in multiple types of molecular interactions.

Research has demonstrated that pyrrolidine derivatives can serve as effective ligands for various biological targets, including enzymes, receptors, and protein-protein interaction sites. The specific stereochemical configuration of this compound provides a well-defined spatial arrangement of functional groups that can be optimized for binding to particular targets. Studies on related compounds have shown that the trans-arrangement of substituents, as found in the (3R,4S) configuration, can be particularly favorable for certain biological activities.

The compound's potential applications extend to multiple therapeutic areas, with pyrrolidine derivatives showing promise in treating central nervous system disorders, metabolic diseases, and inflammatory conditions. The methoxyphenyl substituent provides opportunities for further structural modification, allowing medicinal chemists to fine-tune biological activity and selectivity profiles.

| Medicinal Chemistry Application | Structural Feature | Benefit |

|---|---|---|

| Target selectivity | Defined stereochemistry | Specific protein binding |

| Membrane permeability | Balanced lipophilicity | Cellular uptake |

| Solubility enhancement | Hydrochloride salt | Bioavailability |

| Structural diversity | Pyrrolidine scaffold | Multiple conformations |

The compound serves as a valuable intermediate for the synthesis of more complex pharmaceutical candidates, with its carboxylic acid functionality providing a handle for further chemical modification. Research indicates that pyrrolidine-3-carboxylic acid derivatives can be efficiently coupled with other molecular fragments to create diverse chemical libraries for biological screening.

属性

IUPAC Name |

(3R,4S)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3.ClH/c1-16-9-4-2-3-8(5-9)10-6-13-7-11(10)12(14)15;/h2-5,10-11,13H,6-7H2,1H3,(H,14,15);1H/t10-,11+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZTOARBQRXVWBQ-DHXVBOOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2CNCC2C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)[C@H]2CNC[C@@H]2C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Formation of the Pyrrolidine Ring

- Starting materials: Amino acid derivatives or glycine ethyl ester are commonly used as precursors.

- Key reaction: Cyclization reactions that form the five-membered pyrrolidine ring are performed, often under basic conditions.

- Example: Glycine ethyl ester reacts with halogenated reagents and triethylamine in dichloromethane at 0 °C to form intermediate compounds via nucleophilic substitution.

Introduction of the 3-Methoxyphenyl Group

- Method: The methoxyphenyl substituent is introduced through palladium-catalyzed coupling reactions (e.g., Suzuki coupling) involving vinyl boronates and aryl halides.

- Conditions: Typically conducted in dioxane under nitrogen atmosphere, heated to about 100 °C for 8-10 hours with palladium acetate and potassium carbonate as catalysts and base, respectively.

- Outcome: This step yields an arylated pyrrolidine intermediate with the methoxyphenyl group attached at the 4-position.

Carboxylation and Functional Group Transformations

- Hydrolysis and Deprotection: After coupling, ester groups are hydrolyzed under alkaline conditions (e.g., sodium hydroxide solution) and then acidified to liberate the carboxylic acid functionality.

- Catalytic Hydrogenation: Catalytic hydrogenation using ruthenium-based catalysts in methanol under hydrogen atmosphere at ~66 °C reduces protective groups or unsaturated bonds to yield the desired stereochemistry and functional groups.

- Purification: The final carboxylic acid is isolated by extraction with ethyl acetate, drying, and concentration under reduced pressure.

Formation of the Hydrochloride Salt

- The free base compound is treated with dilute hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability for further applications.

Summary Table of Key Steps and Conditions

| Step | Reagents/Conditions | Purpose | Yield/Notes |

|---|---|---|---|

| 1. Nucleophilic substitution | Glycine ethyl ester, halogenated reagent, triethylamine, DCM, 0 °C to RT, 3 h | Formation of intermediate amine | High yield; intermediate for ring closure |

| 2. Cyclization/Closed-loop reaction | Ethyl acrylate, lithium tert-butoxide, closed system | Pyrrolidine ring formation | Efficient ring closure |

| 3. Palladium-catalyzed coupling | Vinyl boron anhydride pyridine complex, Pd(OAc)₂, K₂CO₃, dioxane, N₂, 100 °C, 8-10 h | Introduction of 3-methoxyphenyl group | Moderate to good yields |

| 4. Catalytic hydrogenation | Triethylamine, Ru-based catalyst, methanol, H₂, 66 °C, 4-6 h | Reduction and stereochemical control | High stereochemical purity |

| 5. Hydrolysis and deprotection | NaOH solution, RT, 0.5-3 h; acidification with HCl; extraction with ethyl acetate | Conversion to carboxylic acid | High purity product |

| 6. Salt formation | Dilute HCl | Formation of hydrochloride salt | Improves solubility and stability |

Research Findings and Optimization

- Chiral Purity: The synthetic routes emphasize maintaining the (3R,4S) stereochemistry through selective catalytic hydrogenation and stereospecific cyclization steps.

- Yield Improvements: Optimized reaction times, temperatures, and the use of protective groups have been shown to improve overall yield and reduce side products.

- Green Chemistry: Industrial adaptations may employ continuous flow synthesis and greener solvents to enhance scalability and reduce environmental impact.

- Analytical Verification: Structural integrity and purity are confirmed by spectroscopic methods such as NMR and HPLC, ensuring no cyclization to undesired anhydrides or amides during purification.

Comparative Notes on Similar Compounds

The presence of the methoxy substituent on the phenyl ring differentiates this compound from other analogs (e.g., hydroxy or chloro substituted derivatives), influencing both its chemical reactivity and biological activity. This necessitates tailored synthetic approaches to accommodate electronic and steric effects during coupling and functional group transformations.

化学反应分析

Types of Reactions

(3R,4S)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The methoxyphenyl group can participate in electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents such as halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

科学研究应用

Medicinal Chemistry

The compound is primarily utilized in the development of pharmaceuticals due to its structural properties that facilitate interaction with biological targets. Notably:

- Arginase Inhibition : Research indicates that (3R,4S)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride acts as an inhibitor of arginase, an enzyme involved in metabolic pathways associated with conditions like hypertension and cancer. Studies have shown that structural modifications can enhance its inhibitory potency significantly, making it a candidate for therapeutic development against metabolic disorders .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

- Chiral Auxiliary : Its chiral nature allows it to be used as a chiral auxiliary in asymmetric synthesis, aiding in the formation of enantiomerically pure compounds.

- Intermediate for Complex Molecules : It is employed in synthesizing more complex molecules, especially those targeting neurological conditions, by providing a framework for further functionalization .

Industrial Applications

In addition to its research applications, this compound finds utility in industrial settings:

- Production of Specialty Chemicals : It serves as an intermediate in synthesizing agrochemicals and other specialty chemicals due to its reactivity and ability to undergo various transformations.

- Green Chemistry Approaches : Techniques such as continuous flow synthesis are being explored to optimize production methods for this compound, aligning with environmental sustainability goals.

作用机制

The mechanism of action of (3R,4S)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may facilitate binding to hydrophobic pockets, while the carboxylic acid group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

相似化合物的比较

Research and Application Insights

- Medicinal Chemistry :

- Material Science :

- Naphthyl-substituted analogs () could serve as ligands in catalysis or optoelectronic materials .

生物活性

(3R,4S)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including relevant research findings, structure-activity relationships (SAR), and potential therapeutic applications.

The compound has the following chemical characteristics:

- Molecular Formula : CHClNO

- Molecular Weight : 257.71 g/mol

- CAS Number : 1392208-60-4

Research indicates that this compound may act through modulation of specific enzyme pathways. For instance, it has been studied for its inhibitory effects on arginase, an enzyme implicated in various metabolic disorders. The compound's structural analogs have shown significant potency as arginase inhibitors, with some exhibiting IC values in the low nanomolar range .

Arginase Inhibition

The primary biological activity observed for this compound relates to its role as an arginase inhibitor. The discovery of related compounds has demonstrated that modifications in the pyrrolidine structure can lead to enhanced inhibitory effects. For example, a related compound with a boron substituent showed up to a 1000-fold increase in potency compared to standard inhibitors .

Anticancer Potential

There is emerging evidence suggesting that this compound may possess anticancer properties. Studies have indicated that arginase inhibitors can modulate tumor microenvironments and enhance the efficacy of immune responses against cancer cells .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the methoxyphenyl group is believed to contribute significantly to its inhibitory potency against arginase. The following table summarizes key structural features and their associated biological activities:

Case Studies

- In Vitro Studies : A study evaluating various pyrrolidine derivatives demonstrated that modifications on the phenyl ring significantly impacted their inhibitory capacity against arginase . The lead candidate from this series exhibited IC values as low as 1.3 nM for arginase I.

- In Vivo Studies : Preliminary in vivo studies using animal models have shown promising results where administration of related compounds led to reduced tumor growth rates, suggesting potential therapeutic applications in oncology .

常见问题

Q. What are the optimal synthetic routes for (3R,4S)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step routes, including:

- Key Steps :

- Condensation : React 3-methoxybenzaldehyde with a pyrrolidine precursor (e.g., ethyl pyrrolidine-3-carboxylate) under acidic or basic conditions.

- Cyclization : Use catalysts such as palladium or copper for stereoselective ring closure .

- Hydrochloride Formation : Treat the free base with HCl in ethanol/water for salt precipitation .

Q. Which analytical techniques confirm stereochemistry and purity?

Methodological Answer:

- Chiral HPLC : Resolve enantiomers using columns like Chiralpak® IA/IB; validate with >95% purity thresholds .

- X-ray Crystallography : Determine absolute configuration (critical for (3R,4S) assignment) .

- NMR Spectroscopy : Use 2D techniques (COSY, NOESY) to confirm substituent positions and spatial relationships .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z 295.1) .

Advanced Research Questions

Q. How can discrepancies in enantiomeric excess (ee) measurements be resolved?

Methodological Answer:

Q. What computational methods predict biological activity and guide experimental design?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., GPCRs or enzymes). Compare with structurally related compounds (e.g., 4-fluorophenyl analogs ).

- MD Simulations : Assess stability of the hydrochloride salt in physiological buffers (e.g., Desmond, GROMACS).

- QSAR Models : Corrogate substituent effects (e.g., 3-methoxy vs. 4-chloro ) on logP and bioavailability.

Q. How does the 3-methoxyphenyl group influence physicochemical properties?

Methodological Answer:

Q. What safety protocols are critical during synthesis?

Methodological Answer:

- PPE : Gloves, goggles, and fume hoods mandatory (hydrochloride salts may release HCl vapor ).

- First Aid : Immediate rinsing for skin/eye contact; consult SDS for related pyrrolidine derivatives .

Data Contradiction Analysis

7. Conflicting reports on optimal solvents for cyclization: DMF vs. toluene.

Resolution Strategy:

- Parameter Screening : Test both solvents under identical conditions (e.g., 80°C, 12h) and compare yields via HPLC .

- Mechanistic Insight : DMF may stabilize intermediates via polar interactions, while toluene favors entropy-driven reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。